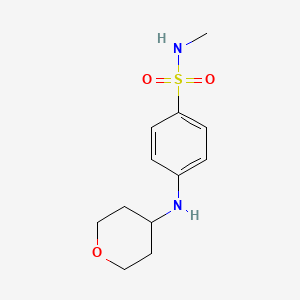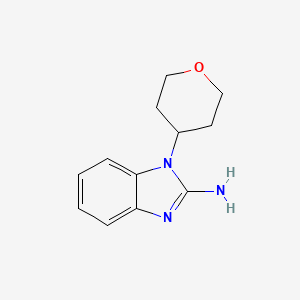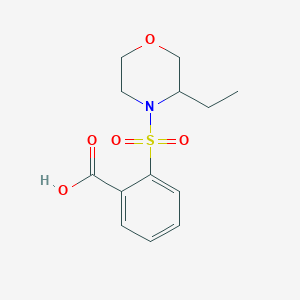![molecular formula C18H19Cl2N B7556813 N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
CP-55940 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and mood. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways that modulate the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have anxiolytic and antipsychotic effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-55940 is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, its high potency also makes it difficult to work with, as even small variations in dosage can lead to significant effects. Additionally, CP-55940 is a controlled substance, which can make it difficult to obtain for research purposes.
Future Directions
There are many potential future directions for research on CP-55940. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of CP-55940 in various medical conditions, including pain management, inflammation, and neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of CP-55940 and its potential interactions with other signaling pathways in the body.
Synthesis Methods
CP-55940 is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylacetonitrile with benzylmagnesium chloride to form 1-(3,4-dichlorophenyl)ethylmagnesium chloride. This intermediate is then reacted with cyclobutanone in the presence of a Lewis acid catalyst to form CP-55940.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain management, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, and it has also been investigated for its potential use in the treatment of epilepsy, multiple sclerosis, and other neurological disorders.
properties
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N/c1-12(14-7-8-17(19)18(20)11-14)21-16-9-15(10-16)13-5-3-2-4-6-13/h2-8,11-12,15-16,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPBTQGYMYLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)




![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
